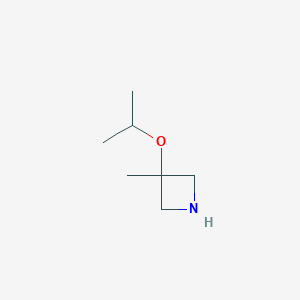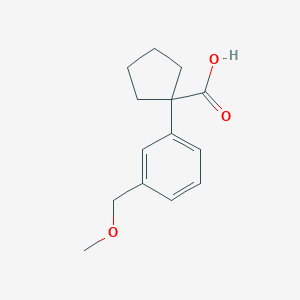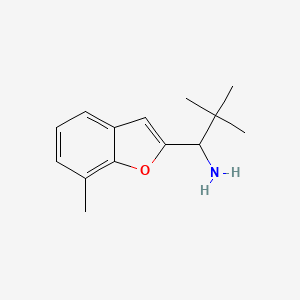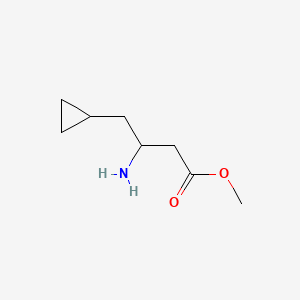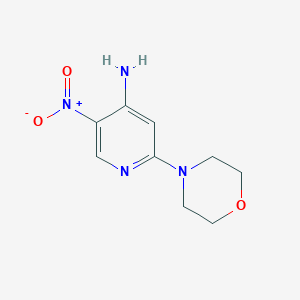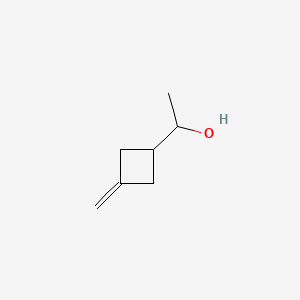![molecular formula C3H9NO3S B13532759 O-[2-(Methanesulfonyl)ethyl]hydroxylamine CAS No. 504436-74-2](/img/structure/B13532759.png)
O-[2-(Methanesulfonyl)ethyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C3H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a hydroxylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Methanesulfonyl)ethyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow tubing reactors, which allow for the efficient transformation of methyl or ethyl carboxylic esters into the corresponding hydroxamic acids . This method is optimized for increased reaction rates and higher product purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Methanesulfonyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, methyl derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-[2-(Methanesulfonyl)ethyl]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of O-[2-(Methanesulfonyl)ethyl]hydroxylamine involves its ability to act as an electrophilic aminating agent. The methanesulfonyl group serves as a good leaving group, facilitating the formation of C-N, N-N, O-N, and S-N bonds. This allows the compound to participate in various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[2-(Methylsulfanyl)ethyl]hydroxylamine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Hydroxylamine-O-sulfonic acid: Another related compound with a sulfonic acid group attached to the hydroxylamine.
Uniqueness
O-[2-(Methanesulfonyl)ethyl]hydroxylamine is unique due to its methanesulfonyl group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
504436-74-2 |
|---|---|
Formule moléculaire |
C3H9NO3S |
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
O-(2-methylsulfonylethyl)hydroxylamine |
InChI |
InChI=1S/C3H9NO3S/c1-8(5,6)3-2-7-4/h2-4H2,1H3 |
Clé InChI |
AUIOCNWYVCGOMP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
